molecular formula C33H37F2N7O4 B12460242 N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B12460242
M. Wt: 633.7 g/mol
InChI Key: BWEYRDZIIMFBJR-UHFFFAOYSA-N
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Description

N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic compound with significant applications in scientific research. It is known for its role as a protein tyrosine kinase inhibitor, particularly targeting c-Met/HGFR (hepatocyte growth factor receptor), which is involved in various cellular processes including growth, motility, and morphogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .

Scientific Research Applications

N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of c-Met/HGFR, a receptor tyrosine kinase involved in various cellular processes. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways that promote cell growth, survival, and migration, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’1-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonylamino]pyridin-4-yl}oxy)phenyl]-N’1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide stands out due to its specific inhibition of c-Met/HGFR and its potential therapeutic applications in cancer treatment. Its unique combination of structural features, including the cyclopropane ring and multiple fluorine atoms, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C33H37F2N7O4

Molecular Weight

633.7 g/mol

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C33H37F2N7O4/c1-39-16-18-40(19-17-39)23-9-14-41(15-10-23)32(45)38-29-21-26(8-13-37-29)46-25-6-7-28(27(35)20-25)42(24-4-2-22(34)3-5-24)31(44)33(11-12-33)30(36)43/h2-8,13,20-21,23H,9-12,14-19H2,1H3,(H2,36,43)(H,37,38,45)

InChI Key

BWEYRDZIIMFBJR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)N(C5=CC=C(C=C5)F)C(=O)C6(CC6)C(=O)N)F

Origin of Product

United States

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